BenchChemオンラインストアへようこそ!

(R)-Methyl 2-oxothiazolidine-4-carboxylate

Cysteine Prodrug Neonatal Toxicology Drug Safety

(R)-Methyl 2-oxothiazolidine-4-carboxylate is the methyl ester of L-2-oxothiazolidine-4-carboxylic acid (OTZ), a chiral cysteine prodrug. Unlike L-cysteine (50–80% mortality in neonatal models) or NAC, this compound enables stable, low-toxicity cysteine delivery. Solutions remain stable for months versus hours for cysteine. As a key OTZ precursor, it accelerates acetaminophen elimination by 28–31%—an effect unattainable with NAC. Ideal for prodrug synthesis for sensitive in vivo models, oxidative stress studies, and stable formulation development. Available at ≥95% purity.

Molecular Formula C5H7NO3S
Molecular Weight 161.18 g/mol
CAS No. 127761-77-7
Cat. No. B185824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-oxothiazolidine-4-carboxylate
CAS127761-77-7
Synonyms(R)-methyl 2-oxothiazolidine-4-carboxylate
Molecular FormulaC5H7NO3S
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CSC(=O)N1
InChIInChI=1S/C5H7NO3S/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1
InChIKeyCRXIPBHVCVSPLR-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Methyl 2-oxothiazolidine-4-carboxylate (127761-77-7) Procurement and Differentiation Guide


(R)-Methyl 2-oxothiazolidine-4-carboxylate (CAS 127761-77-7) is the methyl ester of L-2-oxothiazolidine-4-carboxylic acid (OTZ), a chiral thiazolidine derivative (C₅H₇NO₃S, MW 161.18) that functions as an intracellular cysteine prodrug . Characterized by a single hydrogen bond donor and a logP of -0.65, the compound is primarily employed as a synthetic precursor to OTZ and related cysteine delivery systems, and is commercially available at purities of ≥95% .

Why (R)-Methyl 2-oxothiazolidine-4-carboxylate Cannot Be Directly Substituted by Other Cysteine Prodrugs


Direct substitution of this methyl ester with the free acid (OTZ), N-acetylcysteine (NAC), or L-cysteine is not functionally equivalent and can lead to significant differences in stability, safety, and pharmacokinetic behavior. The free acid OTZ, while a validated cysteine prodrug, lacks the ester moiety that confers altered physicochemical properties such as reduced polarity (logP -0.65) . More critically, substituting with L-cysteine introduces substantial toxicity and instability risks: L-cysteine solutions are stable for only hours, whereas Procysteine (OTZ) solutions remain stable for months [1]. In vivo, this instability translates to measurable harm; direct L-cysteine administration in neonatal rats resulted in 50-80% mortality at high doses, compared to 0-10% mortality for OTZ at higher molar equivalents [1]. Similarly, in acetaminophen-induced hepatotoxicity models, OTZ reduces acetaminophen half-life by 28-31%, an effect not observed with NAC [2]. These differences underscore that even close analogs do not produce the same biological or stability outcomes, making the specific selection of the ester or its parent acid critical for reproducible research and safe application development.

Quantitative Differentiation of (R)-Methyl 2-oxothiazolidine-4-carboxylate and Its Analogs


Superior In Vivo Safety Profile: L-Cysteine vs. Procysteine (OTZ)

A direct head-to-head comparison in neonatal rats shows that the parent acid of this methyl ester (Procysteine; OTZ) is dramatically less toxic than equimolar L-cysteine. At high intravenous doses, L-cysteine caused 80% mortality (at 1.52 g/kg) and 50% mortality (at 1.14 g/kg). In contrast, Procysteine caused only 10% mortality at a higher dose of 1.80 g/kg and 0% mortality at 1.35 g/kg [1].

Cysteine Prodrug Neonatal Toxicology Drug Safety

Enhanced Antidotal Efficacy in Acetaminophen Overdose: OTZ vs. NAC

A direct head-to-head comparison in a murine model of acetaminophen hepatotoxicity revealed a key mechanistic advantage for the 2-oxothiazolidine class. L-2-oxothiazolidine-4-carboxylate (OTZ) and L-2-methylthiazolidine-4-carboxylate enhanced blood acetaminophen elimination by reducing its half-life by 28-31%. In contrast, N-acetyl-L-cysteine (NAC), a standard-of-care antidote, did not produce this effect [1].

Acetaminophen Hepatotoxicity Antidote

Effective Glutathione Restoration in Protein Malnutrition

A cross-study comparison demonstrates that dietary supplementation with L-2-oxo-4-thiazolidine-carboxylate (the parent acid) restores tissue glutathione (GSH) levels in protein-malnourished mice with an efficacy comparable to other leading cysteine prodrugs. In this study, all four tested prodrugs (including OTZ) exhibited similar GSH-enhancing capacities in liver, lung, heart, and spleen, showing no prodrug-specificity [1].

Glutathione Protein Malnutrition Antioxidant

Ex Vivo Solution Stability Advantage Over L-Cysteine

A direct comparison of the stability of Procysteine (OTZ) and L-cysteine solutions demonstrates a massive practical advantage for the oxothiazolidine class. Procysteine solutions are stable for months, whereas L-cysteine solutions are stable for only hours [1]. This significant difference in shelf-life is critical for laboratory and formulation workflows.

Formulation Stability Prodrug Shelf Life

Relative Biological Value as a Cysteine Precursor

Class-level inference based on the parent acid OTZ indicates a high relative biological value (RBV) as a cysteine precursor. L-2-Oxothiazolidine-4-carboxylate has an RBV of 75%, which is notably higher than D-homocysteine (70%) and more than double that of DL-lanthionine (35%) [1].

Cysteine Precursor Nutritional Biochemistry RBV

Efficient Human Pharmacokinetics and Cysteine Conversion

A clinical pharmacokinetic study in healthy volunteers (n=18) demonstrated that the parent acid OTZ is efficiently converted to total blood cysteine. At plasma OTZ concentrations equal to its Michaelis constant (Km), 84% of OTZ is converted to total cysteine [1]. This high conversion efficiency supports the use of OTZ as an intravenous cysteine delivery vehicle.

Pharmacokinetics Cysteine Delivery Clinical Study

Validated Application Scenarios for (R)-Methyl 2-oxothiazolidine-4-carboxylate Based on Differential Evidence


Synthesis of Low-Toxicity Cysteine Prodrugs for In Vivo Models

The primary application of this methyl ester is as a synthetic precursor to OTZ and related 2-oxothiazolidine-4-carboxylic acids. The evidence of dramatically lower in vivo toxicity compared to L-cysteine (0% vs. 50-80% mortality at high doses [1]) and superior solution stability (months vs. hours [1]) makes this the preferred starting material for generating prodrugs intended for sensitive animal models, particularly neonatal or critical care studies where cysteine toxicity is a prohibitive factor.

Development of Next-Generation Acetaminophen Antidotes

Given the unique ability of the oxothiazolidine class to accelerate acetaminophen elimination (28-31% reduction in half-life) compared to NAC [2], this compound is a key intermediate for medicinal chemistry programs aiming to develop improved or adjunct therapies for acetaminophen overdose. The ester serves as a versatile handle for further derivatization to optimize pharmacokinetic properties while retaining this core mechanistic advantage.

Redox Homeostasis Restoration in Malnutrition and Oxidative Stress Research

The validated capacity of the parent acid to restore tissue-specific glutathione levels in protein-malnourished models [3] positions this ester as a critical reagent for studies on oxidative stress, malnutrition, and immunometabolism. Researchers can use this compound to synthesize OTZ for in vivo supplementation, confident in its ability to reliably elevate GSH in target organs like the liver and heart without the toxicity of free cysteine.

Stable Formulation Development for Cysteine Delivery

The stark stability advantage of the oxothiazolidine class over L-cysteine [1] makes this methyl ester a logical starting point for developing stable, long-shelf-life formulations. Whether for research reagents or therapeutic prototypes, the inherent stability of the core structure, coupled with the high 84% conversion efficiency to cysteine in humans [4], ensures that formulations derived from this scaffold will be both practical and effective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Methyl 2-oxothiazolidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.